

Application Notes and Protocols for [Leu144,Arg147]-PLP (139-151) in Mice

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Compound of Interest

Compound Name: **[Leu144,Arg147]-PLP (139-151)**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the altered peptide ligand **[Leu144,Arg147]-PLP (139-151)** in murine models. This synthetic analog of the myelin proteolipid protein (PLP) fragment (139-151) is a critical tool for studying autoimmune demyelinating diseases, such as multiple sclerosis (MS), primarily through the induction and modulation of Experimental Autoimmune Encephalomyelitis (EAE) in mice.

[Leu144,Arg147]-PLP (139-151) is a mutated fragment of the myelin proteolipid protein where tryptophan at position 144 is substituted with leucine, and histidine at position 147 is replaced with arginine.^{[1][2][3]} This peptide functions as a T-cell receptor (TCR) antagonist for the encephalitogenic Th1 clones that are activated by the native PLP (139-151) peptide.^{[2][4]} Its primary application in preclinical research is to prevent the development of EAE and to limit its progression after disease onset.^[4]

Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data for the dosage and administration of **[Leu144,Arg147]-PLP (139-151)** and its native counterpart, PLP (139-151), in mice for the induction and modulation of EAE.

Table 1: Dosage of PLP (139-151) and Analogs for EAE Induction and Modulation in Mice

Peptide	Dosage Range (per mouse)	Mouse Strain	Application	Reference(s)
PLP (139-151)	2 - 100 µg	SJL/J	EAE Induction	[5] [6] [7] [8]
PLP (139-151)	50 nmol (approx. 87 µg)	SJL	EAE Induction	[9]
[Leu144,Arg147]-PLP (139-151)	50 µg	Not Specified	Immunization to elevate IL-4 levels	[1]
[Leu144,Arg147]-PLP (139-151)	100 - 200 µg	Not Specified	Preimmunization to postpone EAE onset	[10]
PLP (139-151) + [Leu144,Arg147]-PLP (139-151)	100 µg + 100-300 µg	Not Specified	Co-immunization for EAE modulation	[10]
Copolymers (e.g., VWAK, FYAK) with PLP (139-151)	500 µg + 50 µg	SJL/J	Co-immunization to protect against EAE	[11]
Copolymers (e.g., VWAK, FYAK)	150 µg (for 5 consecutive days)	SJL/J	Treatment of established EAE	[11]

Table 2: Administration Protocol Components for EAE Studies in Mice

Component	Typical Concentration/ Amount (per mouse)	Administration Route	Purpose	Reference(s)
Peptide Emulsion	100 - 200 μ l total volume	Subcutaneous (s.c.)	Delivery of the antigenic peptide	[5][7]
Complete Freund's Adjuvant (CFA)	Equal volume to peptide solution	Subcutaneous (s.c.)	To enhance the immune response to the peptide	[1][5][7]
Mycobacterium tuberculosis H37Ra	250 - 400 μ g	Subcutaneous (s.c.)	Component of CFA to further stimulate the immune system	[5][10]
Pertussis Toxin (PTX)	100 - 200 ng	Intraperitoneal (i.p.) or Intravenous (i.v.)	To increase the permeability of the blood-brain barrier and enhance EAE severity	[5][7][12]

Experimental Protocols

Protocol 1: Induction of EAE in SJL/J Mice with PLP (139-151)

This protocol describes the active immunization of SJL/J mice to induce a relapsing-remitting EAE, a model that closely resembles human MS.[12]

Materials:

- PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS), sterile
- Female SJL/J mice (6-8 weeks old)

Procedure:

- Peptide Emulsion Preparation:
 - Dissolve PLP (139-151) in sterile PBS at a concentration of 1 mg/ml.
 - Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/ml of *M. tuberculosis* H37Ra) until a thick, stable emulsion is formed. A common method is to use two syringes connected by a Luer lock.
 - The final concentration of the peptide in the emulsion will be 0.5 mg/ml.
- Immunization:
 - Inject each mouse subcutaneously (s.c.) at two sites (e.g., base of the tail and nape of the neck) with a total of 100 μ l of the emulsion (containing 50 μ g of PLP (139-151)).[\[5\]](#)
- Pertussis Toxin Administration (Optional but recommended for severe EAE):
 - On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTX in 100 μ l of sterile PBS via intraperitoneal (i.p.) or intravenous (i.v.) injection.[\[5\]](#)[\[7\]](#)
- Monitoring:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the disease severity based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

Expected Outcome:

- Disease onset is typically observed between 9 and 15 days post-immunization.[\[12\]](#)

- The inclusion of PTX generally leads to an earlier onset and more severe initial disease course.[12]

Protocol 2: Prevention of EAE using **[Leu144,Arg147]-PLP (139-151)**

This protocol outlines the preimmunization with the altered peptide ligand to induce tolerance and prevent the development of EAE.

Materials:

- **[Leu144,Arg147]-PLP (139-151)** peptide
- PLP (139-151) peptide
- Complete Freund's Adjuvant (CFA)
- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS), sterile
- Female SJL/J mice (6-8 weeks old)

Procedure:

- Preimmunization:
 - Prepare an emulsion of **[Leu144,Arg147]-PLP (139-151)** in CFA as described in Protocol 1.
 - Three weeks prior to the induction of EAE, preimmunize each mouse subcutaneously with 100-200 µg of **[Leu144,Arg147]-PLP (139-151)** in CFA.[10]
- EAE Induction:
 - After the 3-week preimmunization period, induce EAE using the native PLP (139-151) peptide as detailed in Protocol 1.

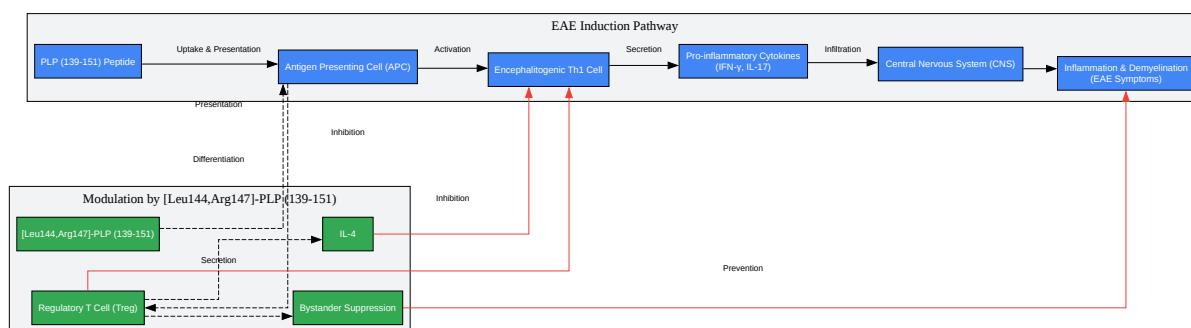
- Monitoring:
 - Monitor both the preimmunized group and a control group (not preimmunized) for the onset and severity of EAE.

Expected Outcome:

- Preimmunization with **[Leu144,Arg147]-PLP (139-151)** is expected to postpone the onset and reduce the severity of EAE induced by the native PLP peptide or other encephalitogenic peptides like those from myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP).[\[1\]](#)

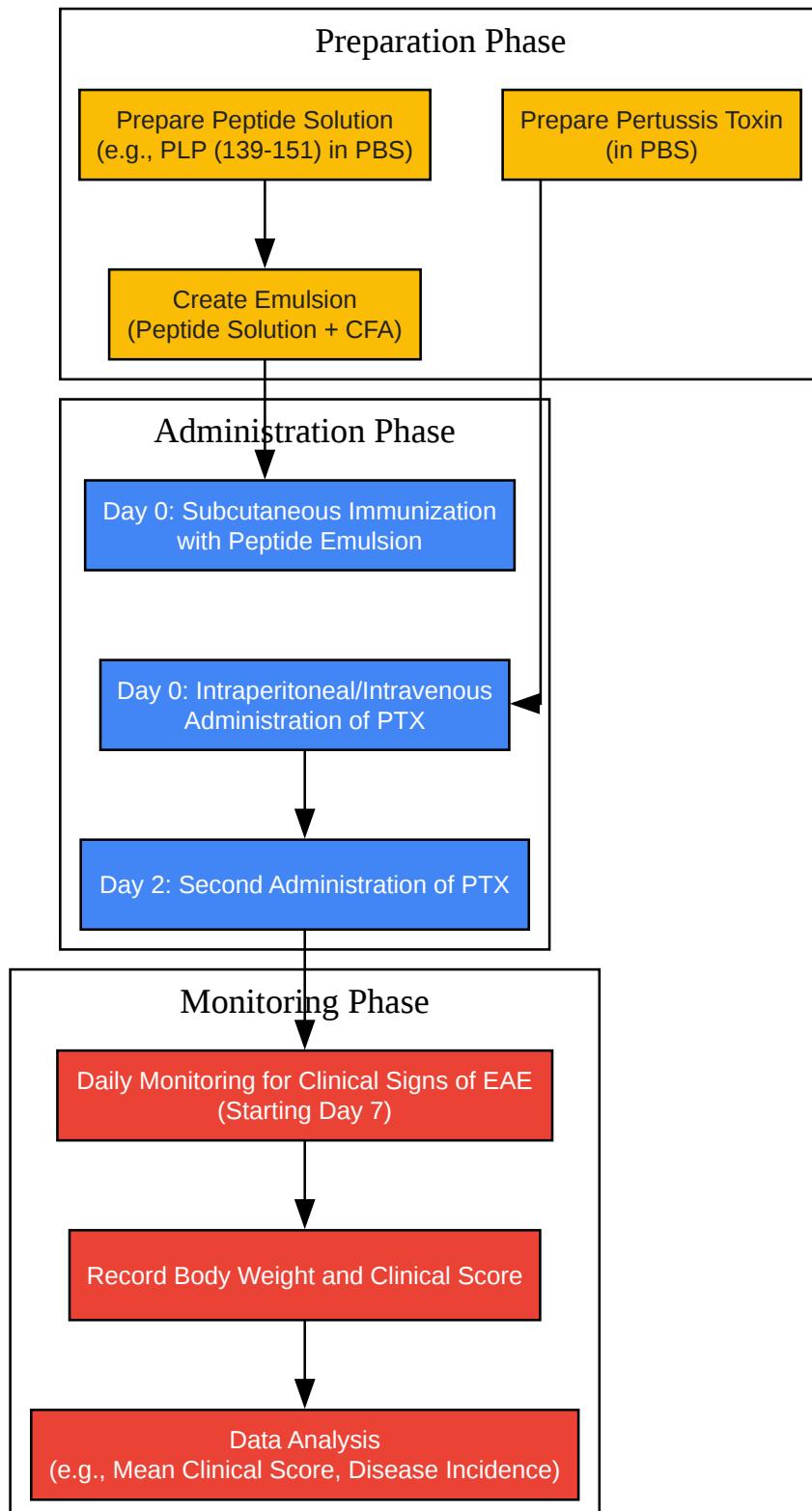
Visualizations

Signaling and Experimental Workflow Diagrams



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Caption: Signaling pathways in EAE induction and its modulation by **[Leu144,Arg147]-PLP (139-151)**.



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